1-(1-methyl-1H-benzotriazol-5-yl)-3-prop-2-en-1-ylurea
Description
1-(1-methyl-1H-benzotriazol-5-yl)-3-prop-2-en-1-ylurea is a synthetic organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring substituted with a methyl group and a prop-2-en-1-ylurea moiety.
Properties
IUPAC Name |
1-(1-methylbenzotriazol-5-yl)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-3-6-12-11(17)13-8-4-5-10-9(7-8)14-15-16(10)2/h3-5,7H,1,6H2,2H3,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJPNNDJJQDQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCC=C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-methyl-1H-benzotriazol-5-yl)-3-prop-2-en-1-ylurea involves several steps, starting from the appropriate benzotriazole precursor. The synthetic route typically includes the following steps:
Preparation of the Benzotriazole Precursor: The benzotriazole ring is synthesized by the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Methylation: The benzotriazole ring is then methylated using methyl iodide or a similar methylating agent.
Urea Formation: The methylated benzotriazole is reacted with an isocyanate derivative to form the urea moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(1-methyl-1H-benzotriazol-5-yl)-3-prop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzotriazole ring or the urea moiety are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
1-(1-methyl-1H-benzotriazol-5-yl)-3-prop-2-en-1-ylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-benzotriazol-5-yl)-3-prop-2-en-1-ylurea involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The prop-2-en-1-yl group can participate in covalent interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
1-(1-methyl-1H-benzotriazol-5-yl)-3-prop-2-en-1-ylurea can be compared with other benzotriazole derivatives, such as:
1-(1-methyl-1H-benzotriazol-5-yl)methanol: This compound has a hydroxyl group instead of the urea moiety, which affects its reactivity and biological activity.
1-(1-methyl-1H-benzotriazol-5-yl)-3-(2-methyl-2-propanyl)urea: This compound has a different alkyl group attached to the urea moiety, which can influence its chemical properties and applications.
1-(1-methyl-1H-benzotriazol-5-yl)(3-phenyl-1-pyrrolidinyl)methanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
